Magnesium hypophosphite

Descripción general

Descripción

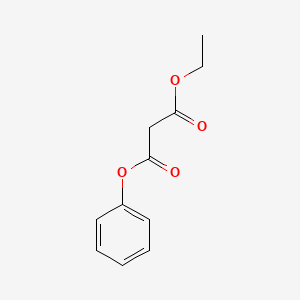

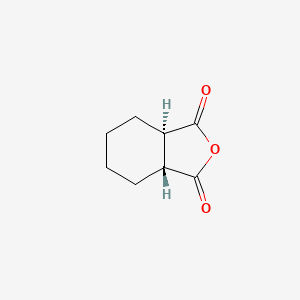

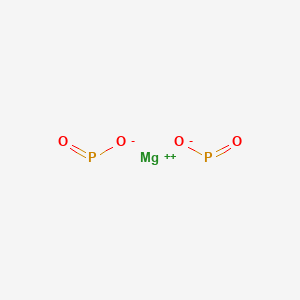

Magnesium hypophosphite can have the molecular formula of the hydrogen phosphite, MgHPO3 or the dihydrogen phosphite, Mg(H2PO3)2 . It is used as a reducing agent in pharmaceutical, chemical plating and other fields .

Synthesis Analysis

Metal hypophosphite compounds, such as magnesium hypophosphite, can be synthesized and characterized by Fourier transform infrared spectroscopy (FTIR), X-ray powder diffraction, scanning electron microscopy, thermogravimetric analysis (TG), derivative thermogravimetric analysis, and differential thermal analysis . Reduction with phosphite, hypophosphite, or phosphine and the plasma reduction of phosphate can be carried out at lower temperatures, which leads to smaller metal phosphide particles and more active catalysts .Molecular Structure Analysis

Magnesium hypophosphite or phosphinate has the molecular formula of Mg(H2PO2)2 and the molecular weight of 154.2546 g/mol . It is composed of white square crystals that are water soluble .Chemical Reactions Analysis

The overall reaction stoichiometry in the hypophosphite reduction is not clear. Under neutral or slightly acidic conditions, hypophosphite (with P in the formal oxidation state +1) can react by disproportionation to phosphine (PH3, with P in the oxidation state -3) and phosphate (P in the state +5): 2H2PO2− → PH3 +HPO42− .Physical And Chemical Properties Analysis

Magnesium hypophosphite is composed of white crystals with fluorescence . It is soluble in water, its aqueous solution is neutral or weakly acidic, insoluble in ethanol and ether . The salt is soluble in water (20 g/100 ml at 20°C) so that the solution must be evaporated to obtain the hexahydrate crystals .Aplicaciones Científicas De Investigación

Medical Applications :

- Treatment of Health Conditions : Magnesium is essential in over 600 enzymatic reactions, including energy metabolism and protein synthesis. Its supplementation can benefit conditions like preeclampsia, migraine, depression, coronary artery disease, and asthma (de Baaij, Hoenderop, & Bindels, 2015).

- Insulin Resistance and Type 2 Diabetes : Studies have shown that magnesium supplementation can improve insulin sensitivity and metabolic control in individuals with type 2 diabetes (Morais et al., 2017).

- Cardiovascular Health : Magnesium plays a role in treating coronary artery disease and other heart conditions (Shechter, 2003).

- Neuromuscular and Nervous Disorders : Magnesium deficiency can lead to neuromuscular, cardiac, or nervous disorders, and its supplementation is beneficial in various diseases including migraine and cardiovascular diseases (Al Alawi, Majoni, & Falhammar, 2018).

Materials Science Applications :

- Flame Retardant Properties : Magnesium hypophosphite has been used to enhance the fire performance of cotton fabrics. It has been found that the fire performance increases with the treated amount of magnesium hypophosphite, demonstrating its potential in developing flame-resistant materials (Furtana, Mutlu, & Doğan, 2019).

Veterinary Applications :

- Treatment in Dairy Cows : A study showed that the intravenous administration of magnesium hypophosphite in calcium borogluconate solution affected the serum concentration of inorganic phosphorus in cows, indicating its potential use in veterinary medicine (Braun & Jehle, 2007).

Safety And Hazards

Propiedades

InChI |

InChI=1S/Mg.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQVSYFEKVIYCP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

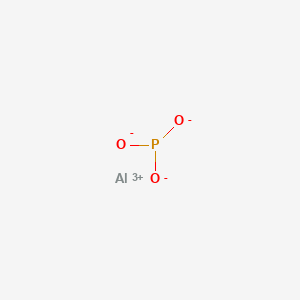

[O-]P=O.[O-]P=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium hypophosphite | |

CAS RN |

56663-33-3 | |

| Record name | Magnesium bisphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056663333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bisphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.